Home > Products > Screening Compounds P62941 > 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide
4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide - 606945-34-0

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide

Catalog Number: EVT-3142666
CAS Number: 606945-34-0
Molecular Formula: C18H13ClFNO3S
Molecular Weight: 377.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Chloro-4-fluorophenyl)-2-(2-chlorophenoxy)-3,4-dihydro-2H-1,3,2-benzoxazaphosphorine 2-oxide

  • Compound Description: This compound represents a benzoxazaphosphorine derivative. The research primarily focuses on its crystal structure, detailing the conformation of the oxazaphosphorine ring and the spatial arrangement of substituents. []

4-Methoxy-N-(4-methylphenyl)benzenesulfonamide

  • Compound Description: This compound is a benzenesulfonamide derivative. The research primarily focuses on its crystal structure and the role of C–H⋯πaryl interactions in its supramolecular architecture. []

N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide

  • Compound Description: Similar to the previous compound, this is another benzenesulfonamide derivative studied for its crystal structure. The research highlights C–H⋯O interactions contributing to its three-dimensional architecture. []
  • Compound Description: This compound is a benzenesulfonamide derivative investigated as a selective carbonic anhydrase II inhibitor. The research focuses on identifying its biotransformation products in rats and rabbits. []

N-Hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

  • Compound Description: Identified as the primary metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, this compound highlights a key metabolic pathway for this class of molecules. []

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound features an adamantan-based structure and its crystal structure is stabilized by various interactions including C—H⋯π, N—H⋯S, and C—H⋯S. []

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930)

  • Compound Description: OSI-930 serves as a potent inhibitor of c-kit and VEGFR2 and has entered phase I clinical trials for advanced solid tumors. []

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

  • Compound Description: The research primarily focuses on the crystal structure of this compound, highlighting the dihedral angles between its aromatic rings and the C—N—S—C torsion angles. []
  • Compound Description: This compound's crystal structure is stabilized by a variety of interactions. DFT calculations were used to predict its electronic, optical, and potential pharmacological properties. []

4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide

  • Compound Description: The crystal structure of this compound, characterized by intramolecular π–π interactions and various hydrogen bonding patterns, is the focus of the research. []

3-(4-Fluorophenyl)-N-((4-fluorophenyl)sulfonyl)acrylamide (FFSA)

  • Compound Description: FFSA is identified as a potential tubulin polymerization inhibitor. The research employs computational methods to study its binding mode with tubulin at the colchicine site. []

4-[5-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide

  • Compound Description: This compound is a benzenesulfonamide derivative. The research primarily focuses on determining its crystal structure. []

N-(4-Fluorophenyl)methanesulfonamide (4FPMSA)

  • Compound Description: This research delves into the crystal structure of 4FPMSA, comparing it to other related sulfonanilides and emphasizing its potential biological relevance. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771)

  • Compound Description: PF-05089771 is a diaryl ether heterocyclic sulfonamide identified as a potent and selective NaV1.7 inhibitor. The research describes its preclinical and clinical development, focusing on its pharmacokinetic properties and binding site. []

[Me3Sn(O2CCH2SeC6H4F-p)]n (1)

  • Compound Description: This compound is an organotin(IV) complex synthesized and characterized as part of a study investigating the cytostatic activity of organotin derivatives against human breast cancer cell lines. []

[(Me2Sn)4(μ3-O)2(O2CCH2SeC6H4F-p)4] (2)

  • Compound Description: Similar to the previous compound, [(Me2Sn)4(μ3-O)2(O2CCH2SeC6H4F-p)4] is another organotin(IV) complex explored for its cytostatic activity against human breast cancer cell lines. []

[n-Bu3Sn(O2CCH2SeC6H4F-p)]n (3)

  • Compound Description: This organotin(IV) complex, with its n-butyl groups, was found to exhibit higher cytostatic activity compared to its methyl-containing counterparts in the study. []

[n-Bu2Sn(O2CCH2SeC6H4F-p)2] (4)

  • Compound Description: Identified as a potent cytostatic agent against MDA-MB-231 cells, this organotin(IV) complex induced apoptosis by triggering ROS production, disrupting mitochondrial membrane potential, and activating caspase-3. []
  • Compound Description: FNA acts as a potent HDAC3 inhibitor, demonstrating class I HDAC selectivity and exhibiting promising in vitro and in vivo antitumor activity. []

1-[N-(4-Fluorophenyl)]naphthaldimine

  • Compound Description: This compound, a Schiff base, is studied for its crystal structure and the presence of an intramolecular hydrogen bond between the N and O atoms. []

N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea

  • Compound Description: This compound, synthesized from 3-chloropropionyl chloride, ammonium thiocyanate, and 4-fluoroaniline, was structurally characterized, revealing a trans-cis configuration stabilized by hydrogen bonds. []

2-(Dibutylamino)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-7-methyl-6,8-diphenylpyridine[3′,4′:2,3]thieno[5,4-d]pyrimidin-4(3H)-one

  • Compound Description: The research focuses on the crystal structure of this compound, highlighting the conformation of its fused ring system and the presence of C—H⋯O hydrogen bonds. []

4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol

  • Compound Description: This compound is a Schiff base ligand synthesized from 5-chlorosalicylaldehyde and 4-fluoroaniline. Its metal complexes exhibit enhanced antibacterial activity compared to the free ligand. []

Tris[N-(4-fluorophenyl)pyridine-2-carboxamidato-kappa2N,N']cobalt(III) trihydrate

  • Compound Description: This compound is a novel cobalt(III) complex synthesized and characterized for the first time. Its structure, featuring a distorted octahedral coordination around the cobalt atom, is stabilized by hydrogen bonding interactions. []
  • Compound Description: This compound represents a potential cholesterol absorption inhibitor, and its synthesis is a key aspect of the research. []

2-Chloro-N-(4-fluorophenyl)acetamide

  • Compound Description: This compound, characterized by an intramolecular C—H⋯O hydrogen bond, forms infinite chains along the c-axis in its crystal structure due to intermolecular N—H⋯O hydrogen bonds. []

(E)-1-[2,2-Dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene

  • Compound Description: This compound's crystal structure is characterized by various interactions, including C—H⋯N, C—Cl⋯π, and π–π stacking, leading to the formation of ribbons along the a-axis. []

N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide

  • Compound Description: This azo dye ligand and its metal complexes have been investigated for their in vitro antimicrobial and anthelmintic activities. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • Compound Description: This thiazole derivative, synthesized via the Hantzsch thiazole synthesis, has been evaluated for its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

  • Compound Description: [11C]DPFC serves as a novel PET radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain. Its high binding affinity for FAAH and favorable pharmacokinetic properties make it suitable for in vivo PET studies. []

N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595)

  • Compound Description: CBS-3595 acts as a dual p38α MAPK/PDE-4 inhibitor, demonstrating potent anti-inflammatory effects by suppressing TNFα release in both preclinical and clinical studies. []

5-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)-1-methylpyridin-2(1H)-one

  • Compound Description: This compound acts as a ligand for the N-terminal bromodomain of human BRD2. []

N-[(9E)-2-Chloro-9-thia-9H-xanthen-9-ylidene]-N-(4-fluorophenyl)amine

  • Compound Description: This compound, characterized by X-ray crystallography, features a roof-shaped central 4H-thiapyran ring within its 9H-thiaxanthene moiety. Its crystal packing involves aromatic π-π interactions. []

N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound is a benzenesulfonamide derivative synthesized and evaluated for its antibacterial and antifungal activities. []

N'',N'''-Bis[(E)-(4-fluorophenyl)methylidene]thiocarbonohydrazide bis-(4-fluoroPM)TCH

  • Compound Description: This compound is a chromogenic reagent used in the development of a new extractive spectrophotometric method for determining mercury(II) ions. []

(E)-1-[2,2-Dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene

  • Compound Description: This compound's crystal structure is stabilized by C—H⋯O hydrogen bonds, C—Cl⋯π, C—F⋯π, and N—O⋯π interactions. The dihedral angle between its aromatic rings is a key structural feature. []

(E)-2-[((4-Fluorophenyl)imino)methyl]-4-nitrophenol

  • Compound Description: This salicylideneaniline derivative has been synthesized and characterized using XRD, IR spectroscopy, and theoretical methods. Its crystal structure reveals strong intermolecular O―H∙∙∙N hydrogen bonds forming S(6) motifs. []

(E)-2-[((3-Fluorophenyl)imino)methyl]-4-nitrophenol

  • Compound Description: This salicylideneaniline derivative, an isomer of compound 37, has also been synthesized and characterized using XRD, IR spectroscopy, and theoretical methods. It exhibits strong intermolecular O―H∙∙∙N hydrogen bonds, contributing to its crystal structure. []

3,5-Bis(4-fluorophenyl)-1-phenyl-1H-pyrazole

  • Compound Description: This pyrazole derivative is formed by reacting (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one with phenylhydrazine. Its crystal structure reveals aromatic-type delocalization in the pyrazole ring and the presence of C-H...π(arene) hydrogen bonds linking the molecules into chains. []

(5RS,6SR)-6-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine

  • Compound Description: This oxadiazine derivative is formed by reacting (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one with 4-hydroxybenzohydrazide. Its crystal structure, obtained as an N,N-dimethylformamide monosolvate, reveals complex sheets formed by N-H...N and C-H...O hydrogen bonds. []

2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist being developed for the treatment of asthma and chronic obstructive pulmonary disease. The research focuses on different crystalline forms of AZD-5423 and their impact on drug absorption. []

N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797)

  • Compound Description: BAY-1797 is a potent and selective P2X4 receptor antagonist, identified through high-throughput screening and subsequent structure-guided optimization to mitigate CYP3A4 induction. The research highlights its efficacy in a mouse CFA inflammatory pain model. []

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine

  • Compound Description: This piperidine derivative demonstrates subnanomolar affinity for the dopamine transporter (DAT) with good selectivity over the serotonin transporter (SERT). []

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines

  • Compound Description: This series of compounds were explored for their binding affinity to the dopamine transporter (DAT). The presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for DAT binding. []

2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)

  • Compound Description: FABT exhibits dual fluorescence, attributed to conformational changes induced by aggregation effects. The research analyzes its fluorescence properties in monocrystals and solutions, highlighting the impact of solvent environment on its conformation. []
  • Compound Description: This series of compounds were synthesized and evaluated for their monoamine oxidase (MAO) A and B inhibitory activity. Halogen substitution on the fifth position of the pyrazole ring led to selective MAO-A inhibition, while 2-naphthyl substitution favored MAO-B inhibition. []

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide

  • Compound Description: The research focuses on a new method for preparing this pyrimidine derivative, highlighting its potential as a synthetic intermediate or target for further derivatization. []

(Z)-4-[4-Fluorophenyl]thiosemicarbazide

  • Compound Description: This thiosemicarbazide derivative, characterized by X-ray crystallography, forms intermolecular N–H···S hydrogen bonds in its crystal structure. []
  • Compound Description: This compound, synthesized via palladium-catalyzed oxidative cyclization-methoxycarbonylation, represents a novel heterocyclic derivative with potential applications in organic synthesis or medicinal chemistry. []

Cu4(LH)4·4DMF (LH3 = N4,N5-bis(4-fluorophenyl)-1H-imidazole-4,5-dicarboxamide)

  • Compound Description: This copper complex, featuring a Ci-symmetric Cu4 unit, exhibits catecholase activity and antiferromagnetic interactions between its copper centers. The research highlights its structural, spectroscopic, and magnetic properties, supported by DFT calculations. []
Classification

This compound falls under the category of sulfonamides, which are a class of compounds containing a sulfonamide functional group (–SO2NH2). Sulfonamides are widely recognized for their antibacterial properties, although many derivatives have been developed for various therapeutic applications.

Synthesis Analysis

The synthesis of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide typically involves several key steps:

  1. Formation of Chlorophenoxy Intermediate:
    • The synthesis begins with the reaction of 2-chlorophenol with a halogenating agent such as thionyl chloride to produce 2-chlorophenoxy chloride.
  2. Coupling with Fluorophenylamine:
    • The chlorophenoxy intermediate is then reacted with 4-fluoroaniline in the presence of a base like triethylamine. This step forms the desired sulfonamide product through nucleophilic substitution.

Industrial Production Methods

For large-scale production, methods may be optimized using continuous flow reactors and high-throughput screening techniques to determine the best reaction conditions. Purification methods such as crystallization or chromatography are employed to isolate the final product from by-products and unreacted materials.

Molecular Structure Analysis

The molecular structure of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide can be described as follows:

  • Molecular Formula: C13H10ClFNO2SC_{13}H_{10}ClFNO_2S
  • Molecular Weight: Approximately 301.74 g/mol
  • The compound features a benzenesulfonamide core, which consists of a benzene ring bonded to a sulfonamide group.
  • The presence of the chlorophenoxy and fluorophenyl substituents introduces significant steric and electronic effects that can influence its reactivity and biological activity.

Structural Data

  • The bond lengths and angles are consistent with typical values found in related sulfonamide structures, indicating stable molecular geometry .
Chemical Reactions Analysis

The compound can undergo various chemical reactions:

  1. Oxidation Reactions:
    • The aromatic rings may be susceptible to oxidation, potentially forming quinones or other oxidized derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction Reactions:
    • The sulfonamide group can be reduced to form an amine using reducing agents like lithium aluminum hydride or hydrogen gas in catalytic conditions.
  3. Substitution Reactions:
    • Electrophilic or nucleophilic substitutions can occur on the aromatic rings, allowing for further functionalization.
    • Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions to introduce new functional groups.
Mechanism of Action

The mechanism of action for 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide likely involves interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity or disrupt metabolic pathways. Further experimental studies would be necessary to elucidate the precise molecular targets and biological pathways involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and acetone.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar compounds.
  • Stability: The compound is expected to exhibit stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant Data

  • Spectroscopic techniques (e.g., NMR, IR) would provide further insight into the structural characteristics and purity assessment .
Applications

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide has potential applications in:

  • Pharmaceutical Development: Its structural characteristics may allow it to serve as a lead compound in designing new drugs targeting bacterial infections or other diseases.
  • Research Tool: It could be used in studies investigating enzyme inhibition or other biochemical pathways due to its ability to interact with specific molecular targets.

Properties

CAS Number

606945-34-0

Product Name

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide

IUPAC Name

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide

Molecular Formula

C18H13ClFNO3S

Molecular Weight

377.81

InChI

InChI=1S/C18H13ClFNO3S/c19-17-3-1-2-4-18(17)24-15-9-11-16(12-10-15)25(22,23)21-14-7-5-13(20)6-8-14/h1-12,21H

InChI Key

ZPMFVZCEPMLCBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.